![molecular formula C21H15ClN2O3 B4016155 3-(2-chlorophenyl)-N-(3-nitrophenyl)-2-phenylacrylamide](/img/structure/B4016155.png)
3-(2-chlorophenyl)-N-(3-nitrophenyl)-2-phenylacrylamide
Description
Synthesis Analysis
The synthesis of 3-(2-chlorophenyl)-N-(3-nitrophenyl)-2-phenylacrylamide and related compounds involves several key steps, including the formation of substituted chalcones and the reaction of arylidenecyanothioacetamides with α-nitroketones. These processes involve intricate molecular transformations that yield the desired product with specific functional groups (Fun et al., 2008), (Rodinovskaya et al., 2002).
Molecular Structure Analysis
The molecular structure of related compounds reveals the geometric arrangements and electronic interactions within the molecule. For example, the dihedral angles between different phenyl rings and the planarity of certain segments indicate the spatial arrangement that can influence the compound's reactivity and interactions with other molecules (Sagar et al., 2018).
Chemical Reactions and Properties
The reactivity of 3-(2-chlorophenyl)-N-(3-nitrophenyl)-2-phenylacrylamide towards different reagents and conditions showcases its chemical versatility. For instance, the formation of diaminothiophenes via recyclization stages indicates potential pathways for further chemical modifications (Rodinovskaya et al., 2002).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structure, provide critical information for the handling and application of this compound. For example, the crystal packing and hydrogen bonding patterns can influence the compound's stability and solubility (Fun et al., 2008).
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(3-nitrophenyl)-2-phenylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3/c22-20-12-5-4-9-16(20)13-19(15-7-2-1-3-8-15)21(25)23-17-10-6-11-18(14-17)24(26)27/h1-14H,(H,23,25)/b19-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMXWIWTUJRIDF-CPNJWEJPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CC=C2Cl)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=CC=CC=C2Cl)/C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chlorophenyl)-N-(3-nitrophenyl)-2-phenylprop-2-enamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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